![molecular formula C19H20N2O2S B5770348 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-benzylpiperazine](/img/structure/B5770348.png)
1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-benzylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-benzylpiperazine, commonly known as BDZP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. BDZP is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin.
Wirkmechanismus
BDZP acts as a reversible and competitive inhibitor of 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-benzylpiperazine, which is responsible for the metabolism of dopamine and serotonin in the brain. By inhibiting this compound, BDZP increases the levels of dopamine and serotonin, leading to enhanced neurotransmission and improved mood. BDZP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BDZP has been shown to have a variety of biochemical and physiological effects, including increased levels of dopamine and serotonin, enhanced neuroprotection, and improved cognitive function. It has also been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BDZP is its high selectivity for 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-benzylpiperazine, which allows for specific targeting of this enzyme without affecting other enzymes or receptors in the brain. This makes it a valuable tool compound for studying the role of this compound in various physiological and pathological conditions. However, one limitation of BDZP is its relatively low potency compared to other this compound inhibitors, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on BDZP, including the development of more potent and selective 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-benzylpiperazine inhibitors based on its structure, the investigation of its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems, and the exploration of its potential applications in the treatment of other neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective and anti-inflammatory effects, which may have implications for the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of BDZP involves several steps, starting from the reaction of benzylamine with 1,3-benzodioxole-5-carbonyl chloride to form the intermediate benzyl 1,3-benzodioxole-5-carboxylate. This intermediate is then reacted with thioamide to yield BDZP. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
BDZP has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, it has been investigated as a lead compound for the development of novel 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-benzylpiperazine inhibitors for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. In pharmacology, it has been used as a tool compound to study the role of this compound in the metabolism of neurotransmitters and the development of drug tolerance. In neuroscience, it has been studied for its effects on the dopaminergic and serotonergic systems, which are involved in mood regulation, reward processing, and addiction.
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-(4-benzylpiperazin-1-yl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c24-19(16-6-7-17-18(12-16)23-14-22-17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYXBFGDVHUQGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.